1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a pyrrolidine ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as the Suzuki or Stille coupling.
Formation of the Prop-2-en-1-one Moiety: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert double bonds to single bonds or to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones and prolinol, have been studied for their biological activities.
Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene, are known for their electronic properties.
Uniqueness
1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to the combination of the pyrrolidine and thiophene rings, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-(5-methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-3-12(14)13-5-4-10(7-13)11-6-9(2)15-8-11/h3,6,8,10H,1,4-5,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMNKNJDDVBLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2CCN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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